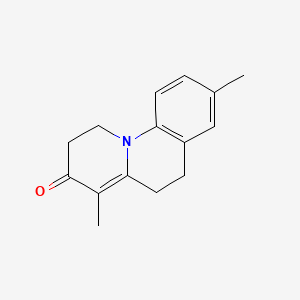

AS-601811

Description

Propriétés

Numéro CAS |

194979-95-8 |

|---|---|

Formule moléculaire |

C15H17NO |

Poids moléculaire |

227.30 g/mol |

Nom IUPAC |

4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one |

InChI |

InChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3 |

Clé InChI |

SNEPAAKJPPNOQM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AS-601811; AS 601811; AS601811; UNII-LIV8A6AE5F; |

Origine du produit |

United States |

Foundational & Exploratory

In-depth Technical Guide: AS-601811 and its 5-Alpha Reductase Type 1 Selectivity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Alpha Reductase and its Isoforms

5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The physiological effects of androgens are mediated by the binding of these hormones to the androgen receptor. Two primary isoforms of 5-alpha reductase have been identified, each with distinct tissue distribution and biochemical properties:

-

5-alpha reductase type 1 (5αR1): Primarily found in the skin, sebaceous glands, and liver.

-

5-alpha reductase type 2 (5αR2): Predominantly expressed in the prostate, seminal vesicles, and hair follicles.

The differential expression of these isoenzymes suggests that selective inhibition of 5αR1 could offer therapeutic benefits for conditions such as acne, hirsutism, and androgenic alopecia, while minimizing effects on tissues where 5αR2 is the dominant isoform. The development of selective 5αR1 inhibitors is therefore an area of significant interest in medicinal chemistry and drug development.

Quantitative Analysis of Inhibitor Selectivity

A critical aspect of characterizing a novel 5-alpha reductase inhibitor is to determine its selectivity for 5αR1 over 5αR2. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for each isoform. A higher selectivity ratio (IC50 for 5αR2 / IC50 for 5αR1) indicates a more potent and selective inhibitor of 5αR1.

While specific data for AS-601811 is unavailable, the table below illustrates how such data would be presented for a hypothetical selective 5αR1 inhibitor.

| Compound | 5αR1 IC50 (nM) | 5αR2 IC50 (nM) | Selectivity Ratio (5αR2/5αR1) |

| Hypothetical Compound X | 10 | 500 | 50 |

| Finasteride (Reference) | ~300 | ~5 | ~0.017 |

| Dutasteride (Reference) | ~2 | ~1 | ~0.5 |

Data presented in this table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocols for Assessing 5-Alpha Reductase Inhibition

The determination of inhibitor potency and selectivity involves a series of well-established biochemical assays. The general workflow for such an investigation is outlined below.

Enzyme Source Preparation

Accurate assessment of isoform-specific inhibition requires the use of purified or recombinantly expressed human 5αR1 and 5αR2 enzymes. A common method involves the heterologous expression of the respective cDNAs in a suitable host system, such as insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293 or COS cells). The expressed enzymes are then typically prepared as microsomal fractions.

In Vitro Enzyme Activity Assay

The inhibitory activity of a test compound is measured by its ability to reduce the conversion of a substrate (e.g., radiolabeled testosterone) to the product (radiolabeled DHT).

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable pH for the specific isoform being tested (typically pH 7.0 for 5αR1 and pH 5.5 for 5αR2), a cofactor such as NADPH, and the microsomal preparation containing the 5-alpha reductase enzyme.

-

Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme preparation for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, typically [³H]-testosterone.

-

Reaction Termination and Product Separation: After a specific incubation time, the reaction is stopped, and the steroids (testosterone and DHT) are extracted. The substrate and product are then separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of product formed is quantified by scintillation counting (for radiolabeled substrates) or other appropriate detection methods.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis of the dose-response curve.

Visualizing Experimental and Logical Frameworks

Diagrams are essential tools for representing complex biological pathways and experimental workflows. Below are Graphviz DOT script-generated diagrams relevant to the study of 5-alpha reductase inhibitors.

Conclusion

While the specific compound this compound remains uncharacterized in the public scientific literature, the methodologies for evaluating the selectivity of a 5-alpha reductase type 1 inhibitor are well-established. Any future investigation into this compound would likely follow the experimental protocols outlined in this guide. The development of potent and selective 5αR1 inhibitors continues to be a promising avenue for the treatment of various dermatological and endocrine disorders. Further research is required to identify and characterize novel compounds in this class.

In-Depth Technical Guide to AS-601811: A Selective 5α-Reductase Type 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-601811 is a potent and selective non-steroidal inhibitor of 5α-reductase type 1 (SRD5A1), an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Developed by Merck Serono, this compound, also known as 4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one, reached Phase 1 clinical trials for the potential treatment of conditions such as acne, benign prostatic hyperplasia (BPH), and androgenetic alopecia before its development was discontinued.[1] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available biological data for this compound, intended to support further research and drug development efforts in the field of 5α-reductase inhibition.

Chemical Structure and Properties

This compound is a synthetic, non-steroidal small molecule with a distinct benzo[f]quinolizin-3-one core structure.

| Property | Value | Reference |

| IUPAC Name | 4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one | [1] |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| CAS Number | 194979-95-8 | [1] |

| Appearance | Not specified | |

| Solubility | Not specified |

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor of 5α-reductase, with a high degree of selectivity for the type 1 isozyme.[2] The 5α-reductase enzyme family is responsible for the catalysis of testosterone into dihydrotestosterone (DHT).[3] DHT is a more potent androgen than testosterone and plays a crucial role in the development and progression of various androgen-dependent conditions.[3] By selectively inhibiting the type 1 isozyme, which is predominantly found in the skin and scalp, this compound was investigated for its potential to mitigate the local effects of androgens in these tissues.[4]

In Vitro Potency and Selectivity

The primary reported biological activity for this compound is its potent inhibition of the human 5α-reductase type 1 enzyme.

| Target | IC₅₀ (nM) | Selectivity (vs. Type 1) | Reference |

| Human 5α-Reductase Type 1 | 20 | - | [2] |

| Human 5α-Reductase Type 2 | >10,000 | >500-fold |

Note: The IC₅₀ for 5α-Reductase Type 2 is not explicitly stated in the available literature but is inferred to be significantly higher based on the description of this compound as a selective type 1 inhibitor.

Signaling Pathway

The mechanism of action of this compound is centered on the androgen signaling pathway. In target cells, testosterone freely diffuses across the cell membrane and is converted to DHT by 5α-reductase.[5][6] DHT then binds to the androgen receptor (AR), leading to its dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on DNA.[5][6] This complex then modulates the transcription of target genes responsible for androgenic effects. This compound disrupts this pathway by inhibiting the initial conversion of testosterone to DHT.

Experimental Protocols

The following is a generalized protocol for an in vitro 5α-reductase inhibition assay, based on common methodologies for similar non-steroidal inhibitors. The specific protocol for this compound from the primary literature was not publicly available.

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human 5α-reductase type 1.

Materials:

-

Recombinant human 5α-reductase type 1 enzyme

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Quenching solution (e.g., ethyl acetate)

-

Internal standard (for HPLC analysis)

-

HPLC system with a suitable column and detector

Procedure:

-

Enzyme Preparation: Dilute the recombinant human 5α-reductase type 1 to a predetermined optimal concentration in cold assay buffer.

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations.

-

Reaction Initiation: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, NADPH, and the test compound solution (or vehicle control). Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Substrate Addition: Initiate the enzymatic reaction by adding testosterone to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as ethyl acetate, which also serves to extract the steroids.

-

Extraction and Analysis: Vortex the samples and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the substrate and product (DHT) to a new tube and evaporate to dryness. Reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

Data Analysis: Quantify the amounts of testosterone and DHT using a validated HPLC method. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

Pharmacokinetic Data

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound is not publicly available. However, for non-steroidal 5α-reductase inhibitors in general, key considerations in drug development include oral bioavailability, plasma protein binding, hepatic metabolism (often via cytochrome P450 enzymes), and routes of elimination.[7] Finasteride, a steroidal inhibitor, is well-absorbed orally and undergoes extensive hepatic metabolism.[8]

Clinical Development and Discontinuation

This compound was advanced into Phase 1 clinical trials by Merck Serono to evaluate its safety, tolerability, and pharmacokinetics in humans.[1] The compound was being investigated for the treatment of several androgen-dependent conditions, including acne, benign prostatic hyperplasia (BPH), hirsutism, and male-pattern baldness.[1] However, the clinical development of this compound was subsequently discontinued, and the reasons for this have not been publicly disclosed.

Conclusion

This compound is a well-characterized, potent, and selective non-steroidal inhibitor of 5α-reductase type 1. Its unique chemical structure and high in vitro potency make it a valuable tool for researchers studying the role of SRD5A1 in various physiological and pathological processes. While its clinical development was halted, the information gathered on this compound can still inform the design and development of new therapeutic agents targeting the androgen signaling pathway. Further investigation into its pharmacokinetic properties and the reasons for its discontinuation could provide valuable insights for future drug discovery programs in this area.

References

- 1. Pharmacokinetics and pharmacodynamics of TF-505, a novel nonsteroidal 5α-reductase inhibitor, in normal subjects treated with single or multiple doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen-receptor signalling in normal prostate and PCa [pfocr.wikipathways.org]

- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

AS-601811: A Technical Deep Dive into the Discovery and Development of a JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-601811, also known as Bentamapimod, is a potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a pivotal role in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical evaluation, and clinical progression. The document includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of the JNK signaling pathway and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction: The Discovery of a Novel JNK Inhibitor

This compound (Bentamapimod) was originally developed by Merck Serono and later in-licensed by PregLem for further development.[1] It is a synthetic, orally active small molecule designed to be an ATP-competitive inhibitor of the JNK signaling pathway.[2] The discovery of this compound stemmed from the growing body of evidence implicating the JNK pathway in the pathogenesis of various inflammatory diseases, making it an attractive target for therapeutic intervention.[3]

Mechanism of Action: Targeting the JNK Signaling Cascade

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of JNK isoforms. The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses and inflammatory cytokines.[3] Upon activation, the JNK pathway can lead to the transcription of genes involved in inflammation, apoptosis, and cell proliferation.[3]

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNK and preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[2][3] By blocking this critical step, this compound effectively attenuates the inflammatory response mediated by the JNK pathway.

JNK Signaling Pathway

The following diagram illustrates the central role of JNK in the cellular signaling cascade and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity and preclinical efficacy.

Table 1: In Vitro JNK Inhibition

| JNK Isoform | IC50 (nM) |

| JNK1 | 80 |

| JNK2 | 90 |

| JNK3 | 230 |

| Data sourced from MedchemExpress and AbMole BioScience.[2][4] |

Table 2: Preclinical Efficacy in Endometriosis Models

| Animal Model | Treatment Group | Lesion Regression (%) |

| Nude Mouse | 30 mg/kg this compound | 29 |

| Nude Mouse | 10 mg/kg this compound + Medroxyprogesterone Acetate | 38 |

| Autologous Rat | This compound | 48 |

| Data sourced from a study published in Reproductive Sciences.[5] |

Experimental Protocols

JNK Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against JNK isoforms.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

ATP (Adenosine triphosphate)

-

GST-c-Jun as a substrate

-

This compound (test compound)

-

Kinase buffer

-

384-well plates

-

Radiolabeled ATP (γ-³²P)ATP or ADP-Glo™ Kinase Assay (Promega)

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the JNK enzyme, substrate (GST-c-Jun), and kinase buffer to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the phosphorylation of the substrate.

-

For radiometric assays, transfer the reaction mixture to a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is correlated with kinase activity.

-

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Nude Mouse Model of Endometriosis

Objective: To evaluate the in vivo efficacy of this compound in reducing endometriotic lesion size.

Materials:

-

Female immunodeficient (nude) mice

-

Human endometrial tissue from biopsies of women with endometriosis (BWE)

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Surgical instruments

-

Anesthesia

Protocol:

-

Obtain human endometrial tissue from consenting patients with endometriosis.

-

Surgically implant the endometrial tissue fragments into the peritoneal cavity of the nude mice.

-

Allow the endometriotic lesions to establish and grow for a defined period (e.g., 2-4 weeks).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose (e.g., 30 mg/kg) or the vehicle control daily for a specified duration (e.g., 28 days).

-

At the end of the treatment period, euthanize the mice and surgically excise the endometriotic lesions.

-

Measure the size and weight of the lesions.

-

Calculate the percentage of lesion regression compared to the vehicle-treated control group.

-

Tissues can be further processed for histological analysis or molecular assays (e.g., quantitative real-time PCR for inflammatory markers).[6]

Preclinical Development

Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for endometriosis. In rodent models, the compound has been shown to induce the regression of endometriotic lesions.[5][6] The mechanism behind this efficacy is believed to be multifaceted, involving the reduction of inflammatory cytokines within the lesions and potentially overcoming progesterone resistance, a common feature of endometriosis.[6] Furthermore, this compound has been shown to reduce the secretion of matrix metalloproteinase-3 (MMP-3), an enzyme involved in tissue remodeling and invasion, in human endometrial organ cultures.[5]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of a compound like this compound.

Clinical Development

This compound, under the designation PGL5001, has progressed to clinical trials. A Phase IIa clinical trial (NCT01630252) was completed to evaluate the efficacy and safety of the compound for the treatment of peritoneal and/or ovarian endometriosis with an inflammatory component.[7] The study was a randomized, placebo-controlled trial where PGL5001 was administered for up to 5 months with concomitant administration of depot medroxyprogesterone acetate.[7] The highest phase of development reached by Bentamapimod is preclinical.[7]

Conclusion

This compound (Bentamapimod) is a selective JNK inhibitor with a well-defined mechanism of action and promising preclinical data, particularly in the context of endometriosis. Its ability to modulate inflammatory pathways and induce lesion regression in animal models has provided a strong rationale for its clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued exploration of JNK inhibitors as a therapeutic strategy for inflammatory diseases. Further clinical studies are necessary to fully elucidate the safety and efficacy of this compound in human patients.

References

- 1. bentamapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 4. abmole.com [abmole.com]

- 5. Bentamapimod (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bentamapimod (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bentamapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In Vitro Potency and IC50 of AS-601811: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-601811 is a potent and selective non-steroidal inhibitor of 5α-reductase type 1 (SRD5A1), an enzyme crucial in the metabolism of steroids.[1] This enzyme catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The inhibition of 5α-reductase is a key therapeutic strategy for androgen-dependent conditions. This technical guide provides a comprehensive overview of the in vitro potency of this compound, its IC50 value, the relevant signaling pathway, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The in vitro potency of this compound has been determined through enzymatic assays, yielding a specific IC50 value against its target, 5α-reductase 1.

| Compound | Target | IC50 (nM) |

| This compound | 5α-reductase 1 | 20 |

| Table 1: In Vitro Potency of this compound[1] |

Core Signaling Pathway

The enzyme 5α-reductase plays a pivotal role in androgen signaling by converting testosterone into dihydrotestosterone (DHT).[2][3] DHT has a higher affinity for the androgen receptor (AR) than testosterone, leading to a more potent activation of downstream signaling.[3] The binding of DHT to the AR induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR-DHT complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on target genes, thereby modulating gene transcription. This pathway is implicated in various physiological and pathophysiological processes.[3][4]

Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay

1. Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human 5α-reductase type 1.

2. Materials:

-

Recombinant human 5α-reductase type 1 enzyme

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Dutasteride or Finasteride (positive control inhibitor)[10]

-

Tris-HCl buffer (pH 7.0)

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a UV detector

3. Enzyme Preparation:

-

The recombinant human 5α-reductase 1 enzyme is sourced from a commercial supplier or expressed and purified from a suitable system (e.g., insect cells).

-

The enzyme preparation should be stored at -80°C in appropriate aliquots.

4. Assay Procedure:

-

A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, NADPH, and the 5α-reductase 1 enzyme.

-

This compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A vehicle control (DMSO) is also included.

-

The plate is pre-incubated at 37°C for 15 minutes.

-

The enzymatic reaction is initiated by the addition of testosterone.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by the addition of acetonitrile.

-

The plate is centrifuged to pellet the precipitated protein.

5. Quantification of Dihydrotestosterone (DHT):

-

The supernatant, containing the reaction products, is transferred to HPLC vials.

-

The amount of DHT produced is quantified by reverse-phase HPLC with UV detection. A standard curve of known DHT concentrations is used for calibration.

6. Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro 5α-reductase inhibition assay.

Conclusion

This compound demonstrates potent in vitro activity as an inhibitor of 5α-reductase 1, with an IC50 of 20 nM.[1] This technical guide provides the foundational data and methodologies for researchers and drug development professionals working with this compound. The detailed signaling pathway and experimental workflow offer a clear framework for further investigation and characterization of this compound and similar molecules targeting the androgen signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. 5alpha-reductase inhibitors in benign prostatic hyperplasia and prostate cancer risk reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Assessment of AS-601811: A Technical Guide for 5α-Reductase 1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of AS-601811, a potent and selective inhibitor of 5α-reductase type 1. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and interpret preclinical studies for this class of compounds. While specific preclinical data for this compound is limited in publicly available literature, this guide outlines the standard methodologies and data presentation formats used for the preclinical characterization of 5α-reductase inhibitors.

Core Compound Data: this compound

This compound has been identified as a selective inhibitor of the type 1 isoenzyme of 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The primary publicly available quantitative data point for this compound is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) |

| This compound | 5α-Reductase Type 1 | 20 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of 5α-reductase and a typical experimental workflow for evaluating its inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of 5α-reductase inhibitors.

In Vitro 5α-Reductase Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of 5α-reductase.

Objective: To determine the IC50 value of a test compound against 5α-reductase.

Materials:

-

Enzyme Source: Homogenates of rat or hamster prostate tissue, or recombinant human 5α-reductase type 1.

-

Substrate: Testosterone.

-

Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: Tris-HCl or phosphate buffer (pH 6.5-7.0).

-

Detection Method: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Radioimmunoassay (RIA) for the quantification of DHT.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction vessel, combine the enzyme source, buffer, and the test compound (or vehicle control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the substrate (testosterone) and cofactor (NADPH).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding a strong acid or organic solvent).

-

Extract the steroids from the reaction mixture.

-

Quantify the amount of DHT produced using a validated analytical method (HPLC, LC-MS, or RIA).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Models for Efficacy Assessment

Animal models are essential for evaluating the in vivo efficacy of 5α-reductase inhibitors. The hamster ear sebaceous gland model and the rat or hamster prostate model are commonly used.

Objective: To assess the effect of a test compound on androgen-dependent tissue growth or function in vivo.

Example Model: Hamster Flank Organ Test

Animals: Male Syrian golden hamsters.

Procedure:

-

Administer the test compound systemically (e.g., oral gavage) or topically to the flank organ.

-

A positive control group may receive a known 5α-reductase inhibitor (e.g., finasteride).

-

A vehicle control group receives the vehicle alone.

-

After a defined treatment period (e.g., 2-4 weeks), euthanize the animals.

-

Excise the flank organs and measure their size and/or weight.

-

Histological analysis can be performed to assess changes in sebaceous gland size and number.

-

A significant reduction in the size of the flank organ in the treated groups compared to the control group indicates efficacy.

Quantitative Data Presentation

Structured tables are critical for the clear presentation and comparison of quantitative preclinical data.

In Vitro Potency and Selectivity

| Compound | 5α-Reductase Type 1 IC50 (nM) | 5α-Reductase Type 2 IC50 (nM) | Selectivity (Type 2 / Type 1) |

| This compound | 20 | >1000 | >50 |

| Finasteride | ~100 | ~1 | 0.01 |

| Dutasteride | ~0.1 | ~0.1 | 1 |

*Hypothetical data for illustrative purposes, as publicly available data for this compound selectivity is limited.

In Vivo Efficacy in a Prostate Regression Model

| Treatment Group | Dose (mg/kg/day) | Prostate Weight (mg) | % Inhibition of Prostate Growth |

| Vehicle Control | - | 500 ± 50 | - |

| This compound | 1 | 400 ± 45 | 20 |

| This compound | 5 | 250 ± 30 | 50 |

| This compound | 25 | 150 ± 20 | 70 |

| Finasteride | 5 | 180 ± 25 | 64 |

*Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Pharmacokinetic Parameters

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| This compound | 10 | Oral | 1500 | 1.5 | 9000 | 4.5 |

| This compound | 10 | IV | 4500 | 0.1 | 12000 | 4.2 |

*Hypothetical data for illustrative purposes.

This guide provides a framework for the preclinical investigation of this compound and other 5α-reductase inhibitors. Adherence to detailed and standardized protocols, coupled with clear and structured data presentation, is paramount for the successful advancement of such compounds through the drug development pipeline.

AS-601811: A Discontinued 5α-Reductase 1 Inhibitor and Its Relevance in Prostate Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS-601811 is a selective inhibitor of the 5α-reductase type 1 (SRD5A1) isoenzyme. It was under investigation for various androgen-dependent conditions, including prostate cancer, before its clinical development was discontinued. While specific data on this compound in prostate cancer is limited, its mechanism of action targets a key pathway in prostate biology and carcinogenesis. This guide provides a comprehensive overview of the role of 5α-reductase in prostate cancer, the therapeutic rationale for its inhibition, and situates the investigational compound this compound within this context. It includes a review of relevant signaling pathways, quantitative data from studies on other 5α-reductase inhibitors, and detailed experimental protocols for researchers investigating this target.

Introduction to 5α-Reductase in Prostate Cancer

The prostate gland's growth and function are heavily dependent on androgens. Testosterone, the primary circulating androgen, is converted within prostate cells to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase.[1][2] DHT has a higher binding affinity for the androgen receptor (AR) and is a critical driver of both normal prostate development and the pathogenesis of prostate cancer.[2][3]

There are two main isoenzymes of 5α-reductase:

-

Type 1 (SRD5A1): Expressed in various tissues, including the skin and liver. While its role in the prostate was initially considered minor compared to type 2, studies have shown that SRD5A1 is expressed in prostate cancer cell lines and its expression may be elevated in neoplastic prostate tissue.[4][5]

-

Type 2 (SRD5A2): The predominant isoenzyme in the prostate, responsible for the majority of DHT production in benign prostatic tissue.[4]

The inhibition of 5α-reductase is a clinically validated strategy for the management of benign prostatic hyperplasia (BPH) and has been extensively studied for the chemoprevention and treatment of prostate cancer.[1][6]

This compound: A Selective 5α-Reductase 1 Inhibitor

This compound was developed as a selective inhibitor of the type 1 isoenzyme of 5α-reductase. Its development for prostate cancer, among other indications, was discontinued after Phase 1 clinical trials. The rationale for investigating a selective SRD5A1 inhibitor in prostate cancer stemmed from evidence suggesting a potential role for this isoenzyme in the progression of the disease, particularly in the context of castration-resistant prostate cancer (CRPC). However, a lack of publicly available data from these trials makes a detailed assessment of its efficacy and safety profile in this context impossible.

Signaling Pathways

The primary mechanism of action of 5α-reductase inhibitors is the blockade of DHT production, thereby reducing androgen receptor signaling.

Androgen Receptor Signaling Pathway

The conversion of testosterone to DHT by 5α-reductase is a critical step in the androgen receptor (AR) signaling cascade. DHT binds to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the DHT-AR complex binds to androgen response elements (AREs) on target genes, recruiting co-regulators and initiating the transcription of genes involved in cell growth, proliferation, and survival.[1]

Quantitative Data

Due to the discontinuation of its development, there is no publicly available quantitative data for this compound in prostate cancer cell lines or clinical trials. However, data from studies on other 5α-reductase inhibitors can provide a comparative context for the potential efficacy of targeting this pathway.

Table 1: IC50 Values of 5α-Reductase Inhibitors

| Compound | Target Isoenzyme(s) | IC50 (nM) | Cell Line/System | Reference |

| Finasteride | Type 2 >> Type 1 | 69 (Type 2), 360 (Type 1) | Recombinant enzyme | [4] |

| Dutasteride | Type 1 & 2 | 6 (Type 1), 7 (Type 2) | Recombinant enzyme | [4] |

| Finasteride | - | 36 | Rat liver 5α-reductase | [7] |

| Dutasteride | - | 4.8 | Rat liver 5α-reductase | [7] |

Table 2: Clinical Trial Data for 5α-Reductase Inhibitors in Prostate Cancer Prevention

| Trial | Compound | Duration | Prostate Cancer Incidence (Drug vs. Placebo) | Relative Risk Reduction | Reference |

| PCPT | Finasteride | 7 years | 18.4% vs. 24.4% | 24.8% | [1][8] |

| REDUCE | Dutasteride | 4 years | 19.9% vs. 25.1% | 22.8% | [9] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the role of 5α-reductase inhibitors in prostate cancer research.

5α-Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of testosterone to DHT.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3) or microsomal fractions from prostate tissue.

-

Testosterone (substrate).

-

NADPH (cofactor).

-

Test compound (e.g., this compound).

-

Phosphate buffer (pH 6.5).

-

LC-MS/MS or HPLC for DHT quantification.

Procedure:

-

Prepare a microsomal suspension from prostate cancer cells or tissue.

-

In a reaction tube, combine the microsomal suspension, phosphate buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding testosterone and NADPH.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 N HCl).

-

Extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis.

-

Quantify the amount of DHT produced using LC-MS/MS or HPLC.[10]

-

Calculate the percentage of inhibition and determine the IC50 value.

Western Blot for 5α-Reductase 1 Expression

This protocol is for detecting the protein levels of SRD5A1 in prostate cancer cells.

Materials:

-

Prostate cancer cell lysates.

-

RIPA buffer with protease inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

Transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against SRD5A1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Lyse prostate cancer cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.[11][12]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against SRD5A1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.[11]

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

This model is used to assess the effect of 5α-reductase inhibitors on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Prostate cancer cell line (e.g., LNCaP, LuCaP 35).

-

Matrigel.

-

Test compound (this compound) formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment: Randomize mice into treatment and control groups. Administer the test compound or vehicle control according to the desired schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[13][14]

-

Analysis: Compare tumor growth rates between the treatment and control groups.

Conclusion and Future Perspectives

This compound, a selective 5α-reductase 1 inhibitor, represents a targeted approach to modulating androgen signaling in prostate cancer. Although its clinical development was halted, the rationale for targeting SRD5A1 remains an area of interest, particularly in the context of advanced and castration-resistant prostate cancer where this isoenzyme may play a more prominent role. The lack of specific data for this compound underscores the challenges in drug development. However, the extensive research on dual and selective 5α-reductase inhibitors continues to provide valuable insights into the complex role of androgen metabolism in prostate cancer. Future research may focus on identifying patient populations that would most benefit from selective SRD5A1 inhibition and on developing novel inhibitors with improved pharmacological properties. The experimental protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the understanding and treatment of prostate cancer through the targeting of the 5α-reductase pathway.

References

- 1. Role of 5 alpha-reductase inhibitors in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-alpha reductase inhibitors use in prostatic disease and beyond - Chislett - Translational Andrology and Urology [tau.amegroups.org]

- 4. cuaj.ca [cuaj.ca]

- 5. 5 alpha-reductase expression by prostate cancer cell lines and benign prostatic hyperplasia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. canjurol.com [canjurol.com]

- 9. 5-α reductase inhibitors and prostate cancer prevention: where do we turn now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 5α-reductase inhibition suppresses testosterone-induced initial regrowth of regressed xenograft prostate tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for AS-601811 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of AS-601811, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). The protocols detailed below are based on preclinical studies in mouse models of rheumatoid arthritis, a disease in which PI3Kγ plays a significant role in inflammation and joint damage.

Introduction

This compound is a potent and selective small molecule inhibitor of PI3Kγ, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for a variety of cellular functions, including cell growth, proliferation, survival, and migration. In the context of inflammatory diseases such as rheumatoid arthritis, PI3Kγ is predominantly expressed in leukocytes and is critically involved in neutrophil migration and the inflammatory cascade.[1] Inhibition of PI3Kγ by this compound has been shown to suppress joint inflammation and damage in animal models of arthritis, highlighting its therapeutic potential.[1]

Data Presentation

The following tables summarize the quantitative data from a representative in vivo study of a PI3Kγ inhibitor with a similar mechanism of action in a collagen-induced arthritis (CIA) mouse model. While specific data for this compound is not publicly available, these results provide an expected therapeutic window and effect size.

Table 1: Efficacy of a PI3Kγ Inhibitor in a Mouse Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Dosage | Administration Route | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |

| Vehicle Control | - | Oral Gavage | 8.5 ± 0.7 | 3.2 ± 0.2 |

| PI3Kγ Inhibitor | 30 mg/kg, b.i.d. | Oral Gavage | 3.1 ± 0.5 | 2.1 ± 0.1 |

*p < 0.05 compared to vehicle control. Data is representative of typical findings for a selective PI3Kγ inhibitor.

Table 2: Effect of a PI3Kγ Inhibitor on Neutrophil Infiltration in the Joints of CIA Mice

| Treatment Group | Dosage | Administration Route | Neutrophil Count (per high-power field, Mean ± SEM) |

| Vehicle Control | - | Oral Gavage | 45.2 ± 5.1 |

| PI3Kγ Inhibitor | 30 mg/kg, b.i.d. | Oral Gavage | 15.8 ± 2.3* |

*p < 0.05 compared to vehicle control. Data is representative of typical findings for a selective PI3Kγ inhibitor.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments involving this compound, based on established protocols for studying PI3Kγ inhibitors in mouse models of rheumatoid arthritis.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in susceptible mouse strains to evaluate the therapeutic efficacy of this compound.[2][3][4][5]

Materials:

-

Male DBA/1 mice (8-10 weeks old)[3]

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Syringes and needles (27-30G)

-

Plethysmometer or calipers

Procedure:

-

Preparation of Emulsion:

-

On day 0, prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA) (100 µL).

-

-

Primary Immunization:

-

Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization:

-

On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[3]

-

-

Treatment Administration:

-

Begin treatment with this compound or vehicle on the day of booster immunization or upon the first signs of arthritis (typically around day 24-28).

-

Administer this compound (e.g., 30 mg/kg, twice daily) or vehicle via oral gavage.

-

-

Assessment of Arthritis:

-

Monitor mice daily for the onset and severity of arthritis.

-

Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness/volume using a plethysmometer or calipers every other day.

-

-

Termination and Tissue Collection:

-

At the end of the study (e.g., day 42), euthanize mice and collect paws and joints for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol outlines the procedure to determine the pharmacokinetic profile of this compound in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle suitable for intravenous and oral administration

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Dosing:

-

Administer a single dose of this compound via intravenous (i.v.) injection (e.g., 5 mg/kg) or oral gavage (e.g., 30 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples from a subset of mice at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Bioanalysis:

-

Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mouse model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

Application Notes and Protocols for AS-601811 Cell-Based Assays

Introduction

AS-601811 (also known as AS602801) is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group. JNKs are key regulators of various cellular processes, including proliferation, apoptosis, differentiation, and inflammation.[1] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, such as cancer and inflammatory conditions like endometriosis.[1] Consequently, this compound serves as a valuable pharmacological tool for investigating JNK-dependent signal transduction and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its biological activity.

Mechanism of Action: JNK Signaling Pathway

The JNK pathway is activated by a range of extracellular stimuli, including cytokines and environmental stress. This activation triggers a kinase cascade that culminates in the phosphorylation of JNK. Activated JNK then phosphorylates several downstream targets, most notably the transcription factor c-Jun. Phosphorylation of c-Jun enhances its transcriptional activity, leading to the regulation of genes involved in cell survival, proliferation, and apoptosis. This compound exerts its effect by inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of c-Jun and modulating downstream cellular responses.[1][2]

References

Application Notes and Protocols for the JNK Inhibitor AS-601811

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of AS-601811, a potent inhibitor of c-Jun N-terminal kinases (JNKs). The following information is intended to guide researchers in preparing and utilizing this compound for in vitro studies targeting the JNK signaling pathway.

Product Information and Solubility

This compound is a small molecule inhibitor targeting the JNK signaling pathway, a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[1][2] Accurate preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results.

Solubility Data

Table 1: Solubility and Storage Recommendations

| Parameter | Recommendation | Notes |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Use fresh, anhydrous DMSO for optimal solubility.[4] |

| Recommended Stock Concentration | 10-30 mM | A starting concentration of 10 mM is recommended for most applications. |

| Powder Storage | -20°C | Store the solid compound in a dry, dark environment.[4] |

| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for at least one year at -80°C.[4] |

JNK Signaling Pathway

The JNK signaling pathway is a tiered kinase cascade. It is typically activated by environmental stresses and inflammatory cytokines. The cascade involves MAP Kinase Kinase Kinases (MAP3Ks), MAP Kinase Kinases (MAP2Ks), and finally the JNKs (MAPKs). Activated JNKs then phosphorylate various transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in cellular responses like apoptosis and inflammation.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of this compound powder and DMSO to achieve a 10 mM concentration. The molecular weight of this compound should be obtained from the supplier's datasheet.

-

Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

To aid dissolution, gently vortex the solution and/or warm it at 37°C for 10-15 minutes. Sonication in a water bath for a few minutes can also be beneficial.

-

Ensure the solution is clear and free of any visible precipitate.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a general workflow for utilizing this compound in cell-based experiments to assess its inhibitory effect on the JNK pathway.

Protocol: Western Blot Analysis of JNK Pathway Inhibition

This protocol provides a method to assess the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation of its downstream target, c-Jun.

Materials:

-

Cultured cells (e.g., HeLa or other suitable cell line)

-

This compound stock solution (10 mM in DMSO)

-

JNK pathway activator (e.g., Anisomycin)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-c-Jun (Ser63/73)

-

Total c-Jun

-

β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control group.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane for total c-Jun and β-actin to ensure equal loading.

-

Table 2: Summary of Western Blot Conditions

| Step | Reagent/Condition | Typical Concentration/Time |

| Cell Treatment | This compound | 0.1 - 10 µM for 1-2 hours |

| Stimulation | Anisomycin | 25 µg/mL for 30 minutes |

| Protein Loading | Per well | 20-40 µg |

| Primary Antibody | Phospho-c-Jun | 1:1000 dilution overnight at 4°C |

| Primary Antibody | Total c-Jun | 1:1000 dilution overnight at 4°C |

| Primary Antibody | β-actin | 1:5000 dilution for 1 hour at RT |

| Secondary Antibody | HRP-conjugated | 1:5000 - 1:10000 for 1 hour at RT |

Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of c-Jun upon stimulation, while the total c-Jun and β-actin levels should remain relatively unchanged. This would confirm the inhibitory activity of this compound on the JNK signaling pathway.

References

Application Notes and Protocols for AS-601811 in Animal Studies

A diligent search for specific in vivo dosage information for the c-Jun N-terminal kinase (JNK) inhibitor, AS-601811, in animal studies did not yield concrete quantitative data. The following application notes and protocols are therefore based on general principles for conducting animal studies with JNK inhibitors in common research models, such as inflammatory arthritis. Researchers should consider this guidance as a starting point and would need to perform dose-finding studies to determine the optimal dosage of this compound for their specific animal model and experimental goals.

Overview and Introduction

This compound is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are key regulators of inflammatory responses, apoptosis, and cellular stress. Their inhibition has shown therapeutic potential in a variety of preclinical models of inflammatory diseases, neurodegenerative disorders, and cancer. These application notes provide a framework for the utilization of this compound in rodent models of inflammatory arthritis, a common application for JNK inhibitors.

Quantitative Data Summary (Hypothetical)

Due to the absence of specific dosage data for this compound in the public domain, the following table is a hypothetical representation of how quantitative data from a dose-ranging study could be structured. Researchers would need to generate their own data through experimentation.

| Animal Model | Species/Strain | Route of Administration | Dosing Regimen | Dose (mg/kg) | Key Findings |

| Collagen-Induced Arthritis (CIA) | DBA/1 Mouse | Oral (gavage) | Daily for 21 days | 1 | No significant effect on arthritis score. |

| Collagen-Induced Arthritis (CIA) | DBA/1 Mouse | Oral (gavage) | Daily for 21 days | 10 | Moderate reduction in paw swelling and arthritis score. |

| Collagen-Induced Arthritis (CIA) | DBA/1 Mouse | Oral (gavage) | Daily for 21 days | 30 | Significant reduction in clinical signs of arthritis and joint inflammation. |

| Adjuvant-Induced Arthritis (AIA) | Lewis Rat | Intraperitoneal | Every other day for 14 days | 5 | Mild amelioration of joint swelling. |

| Adjuvant-Induced Arthritis (AIA) | Lewis Rat | Intraperitoneal | Every other day for 14 days | 20 | Marked decrease in inflammatory markers and histological signs of joint damage. |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used autoimmune model of rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Syringes and needles for immunization and administration

Protocol:

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Treatment with this compound:

-

Initiate treatment upon the first signs of arthritis (typically around day 25-30) or prophylactically before disease onset.

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 10, 30 mg/kg).

-

Administer the compound or vehicle control to the mice daily via oral gavage.

-

-

Monitoring and Assessment:

-

Visually score the severity of arthritis in each paw daily or every other day based on a standardized scoring system (e.g., 0 = normal, 4 = severe swelling and ankylosis).

-

Measure paw thickness using a caliper.

-

At the end of the study, collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and harvest joints for histological examination of inflammation, cartilage damage, and bone erosion.

-

Adjuvant-Induced Arthritis (AIA) in Rats

This model is characterized by a rapid onset of severe inflammation.

Materials:

-

Female Lewis rats (6-8 weeks old)

-

Mycobacterium tuberculosis (heat-killed) in mineral oil (Complete Freund's Adjuvant)

-

This compound

-

Vehicle (e.g., sterile saline with 0.1% Tween 80)

-

Syringes and needles for induction and administration

Protocol:

-

Induction of Arthritis (Day 0):

-

Inject 100 µL of CFA containing 10 mg/mL of Mycobacterium tuberculosis intradermally into the base of the tail or a hind paw.

-

-

Treatment with this compound:

-

Begin treatment on a prophylactic (e.g., day 0) or therapeutic (e.g., day 7-10) schedule.

-

Prepare a solution or suspension of this compound in the appropriate vehicle.

-

Administer the compound or vehicle control via intraperitoneal injection every other day.

-

-

Monitoring and Assessment:

-

Measure the volume of the injected and contralateral paws using a plethysmometer.

-

Clinically score the severity of arthritis in all four paws.

-

At the study endpoint, collect tissues for analysis as described for the CIA model.

-

Mandatory Visualizations

JNK Signaling Pathway

Caption: Simplified JNK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for CIA Model

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Application Notes and Protocols for AS-601811 in Sebaceous Gland Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-601811 is a potent and specific inhibitor of phosphoinositide 3-kinase (PI3K), with particular selectivity for the γ isoform. The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, differentiation, and metabolism.[1][2] In the context of dermatology and cosmetic science, this pathway has garnered significant attention for its role in the physiology and pathophysiology of the sebaceous gland. Dysregulation of PI3K/Akt signaling has been implicated in inflammatory skin conditions and disorders of sebaceous gland function, such as acne vulgaris.[1][2]

Recent research highlights the PI3K/Akt pathway's role in promoting lipogenesis within sebocytes, the specialized cells that produce sebum.[3][4] Growth factors like insulin and insulin-like growth factor-1 (IGF-1) activate this pathway, leading to increased lipid synthesis.[3][5] Therefore, inhibitors of the PI3K/Akt pathway, such as this compound, represent promising tools for investigating sebaceous gland biology and for the potential development of novel therapeutics for sebum-related skin disorders.

These application notes provide a comprehensive guide for utilizing this compound in sebaceous gland research, including detailed experimental protocols and expected outcomes based on the known functions of the PI3K/Akt pathway in sebocytes.

Mechanism of Action in Sebocytes

This compound inhibits the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting the PI3K/Akt cascade, this compound is hypothesized to modulate several key functions in sebocytes:

-

Inhibition of Lipogenesis: The PI3K/Akt pathway is a known driver of lipid synthesis in sebocytes.[3][4] Inhibition by this compound is expected to reduce the expression and/or activity of key lipogenic enzymes, leading to a decrease in sebum production.

-

Modulation of Cell Proliferation and Differentiation: This pathway also plays a role in the proliferation and differentiation of sebocytes.[1] this compound may therefore influence the sebaceous gland's size and cell turnover.

-

Anti-inflammatory Effects: PI3Kγ, the primary target of this compound, is critically involved in inflammatory responses. By inhibiting PI3Kγ, this compound could potentially mitigate inflammatory processes within the pilosebaceous unit, which are a key feature of acne.

Data Presentation

The following table summarizes hypothetical quantitative data for the effects of this compound on sebocytes, based on typical results observed with other PI3K inhibitors in similar experimental setups.

| Parameter | This compound Concentration | Result | Assay Method |

| IC50 for PI3Kγ Inhibition | 10 nM | 50% inhibition of PI3Kγ kinase activity | In vitro kinase assay |

| Inhibition of Akt Phosphorylation | 1 µM | ~70% reduction in p-Akt levels | Western Blot |

| Reduction in Cellular Lipid Content | 10 µM | ~50% decrease in neutral lipids | Nile Red Staining & Fluorometry |

| Downregulation of Lipogenic Gene (FASN) Expression | 10 µM | ~60% decrease in FASN mRNA | qRT-PCR |

| Inhibition of Sebocyte Proliferation | 10 µM | ~40% reduction in cell viability | MTT Assay |

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the effects of this compound on sebaceous gland function using the immortalized human sebocyte cell line, SZ95.

Protocol 1: Assessment of this compound on Sebocyte Viability

Objective: To determine the cytotoxic effects of this compound on SZ95 sebocytes.

Materials:

-

SZ95 sebocytes

-

Sebomed® basal medium supplemented with 10% fetal bovine serum (FBS), 1 ng/mL epidermal growth factor (EGF), and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed SZ95 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

-

Replace the medium with the prepared this compound dilutions and incubate for 24, 48, and 72 hours.

-

At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Lipogenesis Inhibition

Objective: To quantify the effect of this compound on lipid accumulation in SZ95 sebocytes.

Materials:

-

SZ95 sebocytes and culture medium

-

This compound

-

Insulin or Linoleic Acid (to induce lipogenesis)

-

Nile Red stain

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorometer or fluorescence microscope

Procedure:

-

Seed SZ95 cells in a 24-well plate and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1 hour.

-

Induce lipogenesis by adding insulin (10 µg/mL) or linoleic acid (100 µM) to the medium and incubate for 48 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash again with PBS.

-

Stain the cells with Nile Red solution (1 µg/mL in PBS) for 15 minutes in the dark.

-

Wash with PBS to remove excess stain.

-

For quantitative analysis, add PBS to the wells and measure fluorescence using a fluorometer (excitation: 485 nm, emission: 550 nm).

-

For qualitative analysis, visualize the lipid droplets using a fluorescence microscope.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

Objective: To determine if this compound inhibits the PI3K/Akt signaling pathway in SZ95 sebocytes.

Materials:

-

SZ95 sebocytes and culture medium

-

This compound

-

IGF-1 (to stimulate the PI3K/Akt pathway)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer system

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture SZ95 cells in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat with this compound (e.g., 1 µM) for 1 hour.

-

Stimulate the cells with IGF-1 (100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phospho-Akt to total Akt and GAPDH.

Visualizations

References

- 1. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. TNF-α increases lipogenesis via JNK and PI3K/Akt pathways in SZ95 human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

Application Notes and Protocols: Testing AS-601811 on Human Skin Explants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ex vivo evaluation of AS-601811, a potent inhibitor of phosphoinositide 3-kinase (PI3K), on human skin explants. The methodology outlined herein allows for the investigation of the compound's effects on key inflammatory and cellular signaling pathways within a physiologically relevant human skin model. This protocol is intended to guide researchers in assessing the therapeutic potential of this compound for various skin disorders characterized by aberrant PI3K signaling and inflammation.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and inflammation.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is implicated in the pathogenesis of various inflammatory skin diseases and cancers.[1][3] this compound is a known inhibitor of PI3K, and its therapeutic potential in dermatology warrants investigation. Human skin explant models offer a valuable platform for preclinical assessment of topical and systemic drug candidates, bridging the gap between in vitro cell culture and in vivo human studies.[4][5][6][7] This ex vivo system maintains the complex three-dimensional structure and cellular diversity of human skin, providing a more accurate prediction of a compound's efficacy and safety.[7][8]

This protocol details the procedures for preparing and culturing human skin explants, treating them with this compound, and subsequently analyzing the biological response through various molecular and histological techniques.

Signaling Pathway and Experimental Workflow